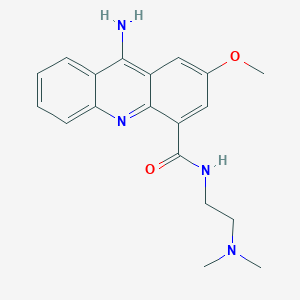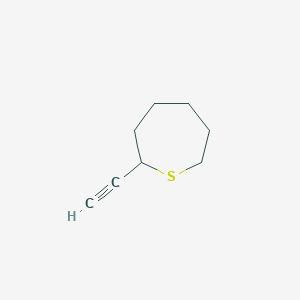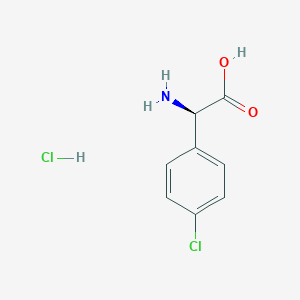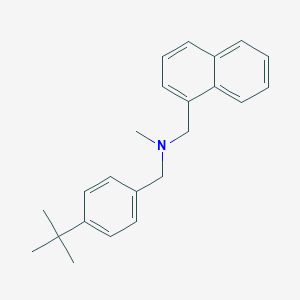
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of acridinecarboxamide and has been synthesized through various methods.
作用機序
The mechanism of action of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- is not fully understood. However, studies have shown that this compound exhibits its anticancer activity through the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The mechanism of action of this compound in antimalarial activity is also not fully understood.
Biochemical and Physiological Effects:
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits DNA intercalation, a process where the compound inserts itself between the base pairs of DNA, leading to the inhibition of DNA replication. Additionally, this compound has been shown to exhibit membrane-disrupting activity, leading to the disruption of the cell membrane and cell death. In terms of physiological effects, this compound has been shown to exhibit antitumor and antimalarial activity in animal models.
実験室実験の利点と制限
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- has various advantages and limitations for lab experiments. One of the advantages is its potent anticancer and antimalarial activity, making it a promising compound for drug development. Additionally, this compound has been synthesized through various methods, making it easily accessible for research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are various future directions for the research of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy-. One of the future directions is the development of this compound as a potential anticancer and antimalarial drug. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, studies are needed to investigate the potential toxicity of this compound in vivo. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent anticancer and antimalarial compounds.
Conclusion:
In conclusion, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized through various methods and exhibits potent anticancer and antimalarial activity. However, further studies are needed to fully understand the mechanism of action of this compound and investigate its potential toxicity in vivo. The development of this compound as a potential drug and the synthesis of analogs may lead to the discovery of more potent anticancer and antimalarial compounds.
合成法
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- has been achieved through various methods. One of the most commonly used methods is the reaction of 9-aminoacridine with dimethylaminoethyl chloride hydrochloride and sodium methoxide in methanol. This method yields the desired compound in good yields and high purity. Other methods include the reaction of 9-aminoacridine with N,N-dimethylethylenediamine and the reaction of 9-aminoacridine with dimethylaminoethyl chloride and potassium carbonate.
科学的研究の応用
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- has various scientific research applications. It has been extensively studied for its potential anticancer activity. Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied for its potential antimalarial activity. Studies have shown that this compound exhibits potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria.
特性
CAS番号 |
100113-19-7 |
|---|---|
分子式 |
C19H22N4O2 |
分子量 |
338.4 g/mol |
IUPAC名 |
9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-23(2)9-8-21-19(24)15-11-12(25-3)10-14-17(20)13-6-4-5-7-16(13)22-18(14)15/h4-7,10-11H,8-9H2,1-3H3,(H2,20,22)(H,21,24) |
InChIキー |
VZKXVQWVLAQACG-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC |
正規SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC |
その他のCAS番号 |
100113-19-7 |
同義語 |
9-Amino-N-(2-(dimethylaino)ethyl)-2-methoxy-4-acridinecarboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)




![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)




